REACTION_CXSMILES
|
[SiH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7].[CH3:10][SiH:11]([Cl:13])[Cl:12]>>[CH3:10][Si:11]([CH2:8][CH:6]([CH2:5][Cl:9])[CH3:7])([Cl:13])[Cl:12].[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([Cl:4])([Cl:3])[Cl:2]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Gentle heating
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 52° C. in 22 min
|
Duration
|
22 min
|
Type
|
CUSTOM
|
Details
|
The complete reaction
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.14 g | |
YIELD: PERCENTYIELD | 68.8% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 21.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SiH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7].[CH3:10][SiH:11]([Cl:13])[Cl:12]>>[CH3:10][Si:11]([CH2:8][CH:6]([CH2:5][Cl:9])[CH3:7])([Cl:13])[Cl:12].[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([Cl:4])([Cl:3])[Cl:2]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
Pt
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Gentle heating
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction to 52° C. in 22 min
|
Duration
|
22 min
|
Type
|
CUSTOM
|
Details
|
The complete reaction
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.14 g | |
YIELD: PERCENTYIELD | 68.8% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(Cl)CC(C)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 21.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |